Flonicamid

Catalog No.
S528080
CAS No.
158062-67-0
M.F
C9H6F3N3O
M. Wt
229.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flonicamid

CAS Number

158062-67-0

Product Name

Flonicamid

IUPAC Name

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16)

InChI Key

RLQJEEJISHYWON-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 5.2X10+3 mg/L at 20 °C

Synonyms

carbine, flonicamid, N-cyanomethyl-4-trifluoromethylnicotinamide

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N

The exact mass of the compound Flonicamid is 229.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.2x10+3 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Flonicamid is a highly selective, systemic pyridinecarboxamide active ingredient (AI) utilized globally in agrochemical formulations. Characterized by its high water solubility (5.2 g/L at 20°C) and robust xylem-mobile translaminar activity, it is specifically engineered to target piercing-sucking pests such as aphids and whiteflies[1]. Biochemically, Flonicamid acts by blocking inward-rectifying potassium (Kir) channels, which rapidly inhibits insect feeding behavior. For agrochemical procurement and formulation, Flonicamid represents a critical AI that balances rapid pest starvation with a highly favorable ecotoxicological profile, distinguishing it from legacy neuroactive compounds in modern integrated pest management (IPM) portfolios [1].

Substituting Flonicamid with generic systemic alternatives, such as neonicotinoids (e.g., imidacloprid) or tetramic acid derivatives (e.g., spirotetramat), introduces severe regulatory and application-critical performance risks. Neonicotinoids face stringent global bans due to their acute toxicity to pollinators and widespread target-site resistance among aphid populations [1]. Conversely, while other lipid biosynthesis inhibitors like spirotetramat are safer for bees, they exhibit delayed field efficacy that can allow continued viral transmission by vectors [2]. Flonicamid’s unique IRAC Group 29 classification ensures zero cross-resistance with organophosphates, carbamates, pyrethroids, or neonicotinoids[1]. Procuring Flonicamid is therefore essential for formulators requiring rapid feeding cessation, multi-resistant pest control, and strict compliance with IPM pollinator safety standards [2].

Acute Contact Toxicity to Honey Bees (Pollinator Safety)

Regulatory pressure on agrochemical formulations heavily favors active ingredients with low pollinator toxicity. Flonicamid demonstrates an exceptionally safe ecotoxicological profile compared to legacy neonicotinoids, ensuring formulation compliance in highly regulated markets [1].

Evidence DimensionAcute Contact Toxicity to Honey Bees (LD50)
Target Compound DataFlonicamid: LD50 > 60 µg/bee (Practically Non-toxic)
Comparator Or BaselineImidacloprid: LD50 < 2 µg/bee (Highly Toxic)
Quantified Difference>30-fold higher safety margin for Flonicamid.
ConditionsStandardized acute contact toxicity assays for Apis mellifera.

Allows agrochemical manufacturers to formulate and market products in regions with strict neonicotinoid bans and pollinator protection laws.

Rapid Field Efficacy Against Piercing-Sucking Pests

For crop protection, the speed of feeding cessation is critical to prevent plant damage and viral transmission. In field trials against Aphis gossypii, Flonicamid (10% WG) demonstrated rapid control efficacy, reaching its peak reduction rate significantly faster than lipid biosynthesis inhibitors like spirotetramat [1].

Evidence DimensionAphid reduction rate post-treatment
Target Compound DataFlonicamid 10% WG: Reached maximum control efficacy at 7 days.
Comparator Or BaselineSpirotetramat 22.4% SC: Delayed efficacy, exhibiting significantly lower reduction rates at the 7-day mark.
Quantified DifferenceFlonicamid provides peak knockdown at 7 days, whereas spirotetramat requires up to 14 days for peak efficacy.
ConditionsField application against Aphis gossypii populations.

Buyers formulating rapid-action systemic insecticides will prefer Flonicamid to prevent delayed crop damage and vector-borne disease transmission.

Selectivity and Preservation of Predatory Natural Enemies

An ideal systemic insecticide must control pests without decimating beneficial predator populations, which prevents secondary pest outbreaks. Studies evaluating the impact of insecticides on the predatory ladybug Hippodamia variegata show that Flonicamid preserves natural enemy populations far better than broad-spectrum neonicotinoids [1].

Evidence DimensionReduction in field abundance of H. variegata larvae
Target Compound DataFlonicamid 10% WG: Intermediate/low reduction rate, preserving predator populations.
Comparator Or BaselineImidacloprid 70% WG: Highest reduction rate, severely impacting predator survival.
Quantified DifferenceFlonicamid exhibits significantly higher selectivity between target pests and dominant natural enemies compared to imidacloprid.
ConditionsField evaluation of predator-prey dynamics post-application.

Essential for formulators targeting the premium IPM market, where preserving predatory insects is a key product value proposition.

Xylem Mobility and Formulation Versatility

The physical properties of an active ingredient dictate its application versatility. Flonicamid possesses high water solubility, enabling robust xylem mobility. This allows the compound to be highly effective not just as a foliar spray, but also in soil drench and root uptake applications, unlike compounds with lower solubility or restricted systemic movement [1].

Evidence DimensionWater Solubility at 20°C
Target Compound DataFlonicamid: 5.2 g/L (Enables rapid xylem transport and translaminar movement)
Comparator Or BaselineStandard lipophilic insecticides (e.g., Pyrethroids): <0.1 g/L (Strictly contact action, no systemic mobility)
Quantified DifferenceOrders of magnitude higher solubility, enabling root-to-shoot systemic distribution.
ConditionsStandard physicochemical profiling at 20°C.

Provides procurement teams with a highly versatile AI that can be formulated into foliar sprays, seed treatments, and soil drenches.

Formulation of IPM-Compatible Foliar Insecticides

Due to its practically non-toxic profile to bees and natural enemies, Flonicamid is the optimal active ingredient for foliar sprays used in flowering crops where pollinator safety is strictly regulated [1].

Resistance Management Programs for Neonicotinoid-Resistant Aphids

As the sole member of IRAC Group 29, Flonicamid is procured for rotational spray programs specifically designed to break cross-resistance cycles in pest populations that no longer respond to imidacloprid or pyrethroids[1].

Rapid-Action Vector Control Formulations

Because it rapidly inhibits inward-rectifying potassium channels and stops feeding behavior within hours, Flonicamid is highly suited for formulations aimed at preventing the transmission of plant viruses by piercing-sucking vectors, outperforming slower-acting alternatives [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystalline powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

229.04629631 Da

Monoisotopic Mass

229.04629631 Da

Heavy Atom Count

16

Density

1.531 at 20 °C

LogP

log Kow = 0.30

Odor

Odorless

Appearance

Solid powder

Melting Point

157.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9500W2Z53J

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C

Pictograms

Irritant

Irritant

Other CAS

158062-67-0

Absorption Distribution and Excretion

Five CRL:CD (SD)IGS BR rats/sex/level were dosed by gavage in 0.75% methylcellulose suspension with single administrations of either low or high doses of flonicamid. Intended dose levels were 2 and 50 mg/kg for both the pilot excretion study and for the pilot pharmacokinetics study. By error, the actual mean administered doses for the pilot excretion study were 0.85 and 21 mg/kg, which was unlikely to have affected results. The pilot excretion study assessed exhaled CO2 as well as urine, cage washings, and feces at intervals of 24 hr or less for 7 days. No measurable CO2 was detected in exhaled air. Urine plus cage wash samples accounted for 89-92% of administered label. About 5-6% of administered label was found in feces. Only 2-3% of label resided in carcasses at day 7. ... Tmax was estimated to be 0.3 to 0.6 hr.
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by oral gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose/HPLC Grade H2O; 1/sex/dose at 6 and 168 hr termination), 2 mg/kg (3/sex/time point at 0.5, 6, 24 hours and 5/sex at 168 hour termination) and 400 mg/kg (3/sex/time point at 0.5, 6, 24 hours and 5/sex at 168 hour termination) to determine elimination and distribution. At 2 and 400 mg/kg, (14)C Flonicamid radioactivity was rapidly absorbed and excreted. A quantitative recovery was achieved during the 168 hour collection period. Urine contained 90% (including cage wash) of administered radioactivity, the majority of which was obtained within 24 hours of dosing at 2 mg/kg and by 48 hours at 400 mg/kg. Fecal elimination at 2 and 400 mg/kg was 5% of administered dose. In tissues, radioactivity levels increased rapidly with maximum concentrations mirroring those observed in the blood. While radioactivity was observed at all early time points in tissues, by 168 hours the levels had (where detectable) decreased by 50 - 100 fold. By 168 hours the carcasses contained 2% of radioactivity and liver had the highest tissue content (< 0.15%). At 2 mg/kg the greatest concentrations of radioactivity at 0.5 hours post dose for males and females respectively in liver (2.54-2.50 ug eq/g), kidney (2.35-2.67 ug eq/g), adrenals (5.07-6.52 ug eq/g), thyroid (4.02-4.26 ug eq/g) and ovaries (females - 3.77 ug eq/g). At 400 mg/kg males had the greatest concentration of radiolabel at 3 hours post dose in the liver (442 ug eq/g), kidney (311 ug eq/g), adrenals (672 ug eq/g) and thyroid (652 ug eq/g). Females had the greatest radiolabel concentrations at 1 hour post dose for liver (325 ug eq/g), kidney (359 ug eq/g), adrenals (689 ug eq/g) and thyroid (782 ug eq/g).
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by oral gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose/HPLC Grade H2O; 1/sex/dose), 2 and 400 mg/kg (4/sex/dose), followed by a 48 hour termination time. At 2 and 400 mg/kg, (14)C Flonicamid radioactivity was rapidly absorbed and excreted. A quantitative recovery was achieved during the 48 hour collection period. Urine contained 85% (including cage wash) of administered radioactivity at 2 mg/kg and 80% at 400 mg/kg, the majority of which was excreted within 24 hours of dosing. Biliary excretion was low (4% at 2 mg/kg and 5% at 400 mg/kg) and the majority of radiolabel was excreted within the first 24 hours. Low levels of radioactivity were in feces (3.5-5.0%) and carcass (2.0-3.2%) at 2 mg/kg and in feces (3.8%) and carcass (1.5-2.1%). Therefore, biliary excretion was not a significant route of elimination of radioactivity. Increasing dose level had little effect on the disposition of radioactivity and there was no accumulation of radioactivity in the residual carcass. No sex-related differences were observed in any of the parameters measured.

Metabolism Metabolites

The metabolic profile of flonicamid in rats was determined from the 0-48 hour interval rat urine after single dose administration of (14)C- pyridyl-flonicamid by oral gavage in male and female Sprague-Dawley rats at levels of 2 or 400 mg/kg body weight. Flonicamid was the major component in male and female rats with 52-72% of administered dose and the major metabolite is 4-trifluoromethylnicotinamide, with 18-25% of administered dose. Minor metabolites identified were: 4-trifluoromethylnicotinamide N-oxide (3% of administered dose), Flonicamid N-oxide (2% of administered dose), 4-trifluoromethylnicotinamide (1% of administered dose), 4-trifluoromethylnicotinamide conjugate (0.52% of administered dose), OH-4-trifluoromethylnicotinamide (0.44% of administered dose), TFNA (0.36% of administered dose), and 4-trifluoromethylnicotinamide N-Oxide conjugates (0.30% of administered dose). TFNG was not detected in the urine. Analysis of flonicamid rat metabolism for repeated dosing gave the following results: Flonicamid (46-54% of administered dose) and 4-trifluoromethylnicotinamide (21-27% administered dose) were the major components found in rat urine following multiple low doses of (14)C- pyridyl-flonicamid.
In liver samples, the major components in male rat liver following 0.5 and 6 hours were flonicamid (51% and 27% total radioactive residues, respectively) and N-(4-trifluoromethylnicotinoyl)glycine (24% and 8% of total radioactive residues, respectively). 4-Trifluoromethylnicotinamide was 10% of total radioactive residues after 0.5 hours and 45% after 6 hours. In the rat biliary study, flonicamid was rapidly absorbed and excreted in the urine within 24 hours. ... The metabolic pathway of flonicamid in rats involves hydrolysis of the cyano (-CN) and amide (-CONH2) functional groups in the flonicamid molecule, although in rats, flonicamid was further metabolized by several routes, including N-oxidation and hydroxylation of the pyridine ring, leading to multiple metabolites.
(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was used in 3 experiments in order to characterize metabolism in CRL:CD (SD)IGS BR rats: Study #1(Biliary): 4 rats/sex/dose were administered a single oral gavage dose of (14)C Flonicamid at 2 or 400 mg/kg, then terminated at 48 hours. Study #2 (Single-Dose Excretion): 3 or 5/sex/dose/time point were treated with a single oral gavage dose of (14)C Flonicamid at 2 or 400 mg/kg and terminated at 0.5, 6, 24 and 168 hours (2 mg/kg) or 3 (M), 1 (F), 14.5 (M), 8 (F), 24 and 168 hours. Study #3 (Multi-Dose Excretion): 2/sex/dose/time point were treated with 14 consecutive oral gavage doses of (12)C Flonicamid at 2 mg/kg, then one dose of (14)C Flonicamid on the 15th day before termination at 0.5, 6, 24 and 168 hours following (14)C Flonicamid administration. The negative control and vehicle was 0.75% methylcellulose/HPLC Grade H2O. Livers were collected and analyzed for metabolites in study #2 and #3. Excretion of Flonicamid and metabolites occurred primarily in the urine and to a lesser extent in the feces. It was metabolized by several routes, including nitrile hydrolysis, amide hydrolysis, N-oxidation and hydroxylation of the pyridine ring. Combinations of pathways occurred, leading to the formation of multiple metabolites.
The metabolism of flonicamid was investigated in livestock using lactating goats and laying hens. The test substance was [14C] flonicamid (labeled at the 3 position of the pyridine ring; specific activity 100,000 dpm/ug). In goats, the test substance was administered orally at 10 ppm (4.2x) in the diet for five consecutive days. Milk was collected twice daily throughout the study, and tissues (liver, kidney, muscle, and fat) were collected at sacrifice. In hens, the test substance was also administered orally at 10 ppm (25x) in the diet for five consecutive days. Eggs were collected twice daily throughout the study, and tissues (liver, muscle, skin, and fat) were collected at sacrifice. The available data indicate that the metabolism of flonicamid is similar in goats and hens. The majority of the dose was rapidly excreted. TFNA-AM (4-trifluoromethylnicotinamide) was the major metabolite (29-92% TRR) in goats (tissues and milk) and in laying hens (tissues and eggs). Flonicamid was found in minor quantities in goat and hen matrices, at <6% TRR. TFNAAM was also identified in goat muscle, liver, and kidney in significant quantities (23-31% TRR) in the acid hydrolysates of nonextractable residues. A metabolite determined to be an unstable conjugate of TFNA was identified in goat kidney at 12% TRR and the metabolite OH-TFNAAM was identified in liver acid hydrolysate at 11% /total residues recovered/ (TRR). The metabolism of flonicamid in livestock shows the main pathway of metabolism involves hydrolysis of the cyano and amide functional groups in the molecule ...

Wikipedia

Flonicamid

Biological Half Life

(14)C Flonicamid (radiolabelled = 98.5% pure; unlabelled = 99.7%) was administered by gavage to CRL:CD (SD)IGS BR rats at 0 (0.75% methylcellulose suspension, 1/sex), 2 and 400 mg/kg (5/sex/dose). Blood samples were taken at 0, 10, 20 and 40 minutes and at 1, 2, 3, 4, 8, 24, 48 and 72 hours (terminated at 72 hours) to determine pharmacokinetics. After treatment, Flonicamid was rapidly absorbed and peak plasma radioconcentrations were rapidly achieved. Pharmacokinetics at 2 mg/kg were similar between the sexes but were different at 400 mg/kg. Females had a half-life of 6.8 hours after 400 mg/kg treatment. This was similar to the 4.5 hour half-life after treatment with 2 mg/kg. The average half-life in males at 2 mg/kg was 5.2 hours (similar to females), however at 400 mg/kg the plasma concentrations reached a plateau that lasted several hours (average half-life = 11.6 hours) in males and was statistically significantly different than high dose females and low dose males.

Use Classification

Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: T. Toki et al., EP 580374; eidem, US 5360806 (both 1994 to Ishihara Sangyo Kaisha)

Analytic Laboratory Methods

Adequate enforcement methods (FMC No. P-3561M, a Liquid Chromatography/Mass Spectrometry/ Mass Spectrometry (LC/MS/MS) method and FMC No. P-3822, a modification of FMC No. P-3561M) are available to enforce the tolerances for flonicamid and its metabolites, TFNA /4-trifluoromethylnicotinic acid/, TFNA-AM /4-trifluoromethylnicotinamide/, and TFNG /N-(4-trifluoromethylnicotinoyl)glycine/ in plants. For enforcement of tolerances for livestock commodities, three methods are available: LC/MS/MS method (RCC No. 844743) for residues in eggs and livestock tissues; LC/MS method (RCC No. 842993) for residues in milk; and LC/MS/MS method (FMC P3580) which includes an acid hydrolysis step for residues in cattle muscle, kidney, and liver.
Determination of residues in soil and water by LC/MS/MS.

Storage Conditions

Pesticide storage: Keep out of reach of children and animals. Store in original containers only. Store in a cool, dry place and avoid excess heat. Carefully open containers. After partial use, fold and roll back bags, clamp and close tightly. Do not put concentrate or dilute material into food or drink containers. Do not contaminate other pesticides, fertilizers, water, food or feed by storage or disposal. /Beleaf 50 SG Insecticide/

Interactions

This report describes /a case/ of acute exposure to a mixture of spinosad and flonicamid that resulted in a substantial clinical toxicities. An 80-year-old depressed female attempted suicide by drinking a mixture of 80-mL Conserve (Dow AgroSciences, Taipei, Taiwan) and 2-3 gram powder of flonicamid (Ishihara Sangyo Kaisha, Taipei, Taiwan). Spinosad was the main compound ingested. The clinical manifestations were mostly neurological, i.e. consciousness disturbance, shock, respiratory failure, pneumonitis and urinary retention. Endoscopic examination found grade 2a corrosive esophageal injury. After resuscitation, detoxification procedures and intensive care, the patient recovered fully without leaving any chronic sequels. An emerging question arising from this report is, why are the clinical symptoms so severe, given that both compounds were claimed safe in laboratory animals? The answer is unclear. One possible explanation is, the amount of spinosad ingested was far beyond the physiological safety dose that can be handled by human body. Other potential contributors to the clinical toxicities in this patient are the solvent compositions that were found in the Conserve insecticide formulation.[Su TY et al; Hum Exp Toxicol Mar 7 2011

Dates

Last modified: 08-15-2023
1. Ren, M., Niu, J., Hu, B., et al. Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests. Insect Biochem. Mol. Biol. 99, 17-26 (2018).
2. Morita, M., Ueda, T., Yoneda, T., et al. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest. Manag. Sci. 63(10), 969-973 (2007).
3. Morita, M., Yoneda, T., and Akiyoshi, N. Research and development of a novel insecticide, flonicamid. J. Pestic. Sci. 39(3), 179-180 (2014).

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